Product packaging for 2,7-Diazapyrene(Cat. No.:)

2,7-Diazapyrene

Cat. No.: B1250610
M. Wt: 204.23 g/mol
InChI Key: ZPIPUFJBRZFYKJ-UHFFFAOYSA-N
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Description

Significance of Aza-Polycyclic Aromatic Hydrocarbons in Advanced Materials Science

Aza-PAHs are of significant interest in materials science due to the profound influence of nitrogen incorporation on the parent PAH's properties. nih.gov The presence of nitrogen atoms introduces a higher electronegativity compared to carbon, leading to a modification of the electronic landscape of the molecule. This can result in altered highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's electronic and optical properties. rsc.org

The introduction of nitrogen can enhance intermolecular interactions, such as hydrogen bonding and π-π stacking, influencing the solid-state packing and, consequently, the charge transport properties of the material. rsc.org These tailored electronic characteristics make aza-PAHs highly suitable for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netresearchgate.net Furthermore, the nitrogen atoms can act as coordination sites for metal ions, opening up possibilities in the development of sensors and catalysts. rsc.org The ability to fine-tune the properties of PAHs through nitrogen doping provides a powerful strategy for designing next-generation organic materials with superior performance. researchgate.net

Overview of 2,7-Diazapyrene as a Unique π-Conjugated Scaffold

This compound is a specific isomer of diazapyrene where two nitrogen atoms are located at the 2 and 7 positions of the pyrene (B120774) core. rsc.org This particular arrangement of nitrogen atoms imparts a unique structural geometry and a set of distinctive electronic and photophysical properties. rsc.orgrsc.org The nitrogen atoms in the 2,7-positions create an electron-deficient aromatic system, which influences its charge-transfer properties and enhances its affinity for electron-rich species.

One of the most fascinating aspects of this compound and its derivatives is the ability to undergo reversible redox reactions. For instance, the two-electron reduction of N,N'-dimethyl-2,7-diazapyrenium dications leads to the formation of a neutral N,N'-dimethyl-2,7-dihydrodiazapyrene. rsc.org This reduced form exhibits a distinct antiaromatic character due to its 16π electron conjugation system, a feature that distinguishes it from many other aromatic systems. rsc.org This ability to switch between aromatic and antiaromatic states through redox processes makes this compound a compelling candidate for the development of molecular switches and redox-active materials. The unique architecture of this compound, with its strategically placed nitrogen atoms, provides a versatile platform for creating a wide array of functional molecules with tailored properties. rsc.org

Historical Context and Evolution of Research on this compound

The first synthesis of this compound was reported by Hünig and colleagues in 1973. rsc.org Their work laid the foundation for the synthesis of this compound and its N,N'-dimethyl-2,7-diazapyrenium salt derivative. The initial synthetic route involved the conversion of 1,4,5,8-naphthalenetetracarboxylic acid into its tetrakis(N-methylammonium) salt, which was then transformed into the bis(N-methyl)imide. rsc.org Subsequent reduction and aromatization steps yielded the final this compound compound. rsc.org

Over the following decades, research on this compound and its derivatives has evolved significantly. Early studies focused on understanding its fundamental photophysical properties and its interactions with other molecules, particularly DNA. rsc.orgrsc.org The development of more efficient and high-yield synthetic methods has been a crucial aspect of this evolution. For example, a three-step synthesis from the commercially available 1,4,5,8-naphthalene tetracarboxylic dianhydride was developed, making this compound more accessible for broader research. researchgate.net

More recently, the focus has shifted towards harnessing the unique properties of this compound for applications in materials science. acs.org Researchers have explored its use in organic electronics, sensor technology, and the construction of supramolecular assemblies. rsc.orgrsc.org The ability to functionalize the this compound core has opened up new avenues for creating materials with tailored electronic and optical properties, solidifying its position as a key building block in modern chemical research. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2 B1250610 2,7-Diazapyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene

InChI

InChI=1S/C14H8N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-8H

InChI Key

ZPIPUFJBRZFYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC3=C2C4=C(C=C3)C=NC=C41

Synonyms

2,7-diazapyrene

Origin of Product

United States

Advanced Synthetic Methodologies for 2,7 Diazapyrene Core

Reductive Aromatization Pathways

Reductive aromatization has proven to be a robust and versatile strategy for the synthesis of 2,7-diazapyrene and its derivatives. researchgate.net This approach typically begins with a more readily available precursor, which is then chemically transformed to introduce the aromatic diazapyrene core.

Synthesis from Naphthalene (B1677914) Diimides via Carbonyl Reduction and Subsequent Aromatization

A prevalent and effective method for constructing the this compound core starts from 1,4,5,8-naphthalenetetracarboxylic dianhydride, a commercially available precursor. nih.govmst.edulookchem.com This multi-step process involves the initial formation of a naphthalene diimide (NDI), followed by the reduction of its carbonyl groups and a final aromatization step. mst.edulookchem.comresearchgate.net

The general synthetic route can be summarized as follows:

Imide Formation: 1,4,5,8-naphthalenetetracarboxylic dianhydride is reacted with an amine (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or methylamine) to form the corresponding N,N'-disubstituted naphthalene diimide. nih.govmst.edulookchem.comresearchgate.net For instance, reaction with a concentrated ammonium hydroxide solution at room temperature yields 1,4,5,8-naphthalenetetracarboxylic diimide with high efficiency (96% yield). mst.edulookchem.com

Carbonyl Reduction: The carbonyl groups of the naphthalene diimide are then reduced. A common reagent for this transformation is borane (B79455) in refluxing tetrahydrofuran (B95107) (THF), which converts the diimide to a hexahydro-2,7-diazapyrene derivative. mst.edulookchem.comresearchgate.net For example, 1,4,5,8-naphthalenetetracarboxylic diimide can be reduced with borane in THF to yield 1,2,3,6,7,8-hexahydro-2,7-diazapyrene in good yield (77%). mst.edulookchem.com Another effective reducing system is a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) in THF. nih.govresearchgate.net

Aromatization: The final step is the oxidation of the hexahydro- or tetrahydro-2,7-diazapyrene intermediate to the fully aromatic this compound. researchgate.net This can be achieved using various oxidizing agents. Manganese dioxide (MnO₂) in refluxing benzene (B151609) is a frequently used reagent, providing the final product in good yield (71%). mst.edulookchem.comresearchgate.net Other aromatization methods include heating with palladium on carbon (Pd/C) or selenium. mst.edunih.gov

This reductive aromatization approach has been adapted to produce a variety of substituted 2,7-diazapyrenes. For example, Miyake and coworkers developed a protocol for synthesizing 1,3,6,8-tetrasubstituted 2,7-diazapyrenes by combining the reductive aromatization of a naphthalene diimide with a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov

Table 1: Key Steps and Reagents in the Synthesis of this compound from Naphthalene Diimide
StepStarting MaterialReagents and ConditionsProductYield (%)
Imide Formation1,4,5,8-Naphthalenetetracarboxylic DianhydrideConcentrated NH₄OH, room temperature1,4,5,8-Naphthalenetetracarboxylic Diimide96
Carbonyl Reduction1,4,5,8-Naphthalenetetracarboxylic DiimideBorane, refluxing THF1,2,3,6,7,8-Hexahydro-2,7-diazapyrene77
Aromatization1,2,3,6,7,8-Hexahydro-2,7-diazapyreneMnO₂, refluxing benzeneThis compound71

Transition Metal-Catalyzed Oxidative Cyclocondensation Approaches

Transition metal-catalyzed reactions offer alternative pathways to the this compound core, often involving C-H activation and the formation of new carbon-carbon or carbon-nitrogen bonds. researchgate.net While not as commonly employed as reductive aromatization for the parent compound, these methods are significant for the synthesis of specific derivatives.

One of the earliest examples, though of more theoretical interest, involved the oxidative cyclocondensation of 2.2pyridinophane. rsc.org This reaction was carried out by heating the pyridinophane with palladium on carbon (Pd/C) at high temperatures (290 °C) to yield unsubstituted this compound. rsc.org

More recently, research has focused on the development of nickel-catalyzed coupling reactions. These methods are particularly useful for introducing a variety of substituents onto the this compound core. For example, nickel-catalyzed cross-coupling reactions have been successfully used to synthesize aryl- and alkyl-substituted 2,7-diazapyrenes from appropriately functionalized precursors. researchgate.netnih.gov These reactions often exhibit high efficiency and functional group tolerance. acs.org

Polyphosphoric Acid-Mediated Cyclization Routes

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, often employed as both a solvent and a catalyst for cyclization and condensation reactions. core.ac.uk In the context of this compound synthesis, PPA facilitates key bond-forming steps under thermal conditions.

A notable application of this methodology was developed by Aksenov and colleagues, who reported a convenient one-pot synthesis of unsubstituted this compound. rsc.orgresearchgate.net This method involves heating 2,3-dihydro-1H-benzo[de]isoquinoline with 1,3,5-triazine (B166579) in PPA at temperatures ranging from 100 to 140 °C. This reaction proceeds with a respectable yield of 55%. rsc.org This approach represents a more direct route to the parent this compound compared to the multi-step reductive aromatization of naphthalene diimides. rsc.orgresearchgate.net

PPA has also been utilized in the synthesis of substituted 1,3-diazapyrenes through the reaction of perimidines with various carbonyl compounds. colab.ws These reactions highlight the utility of PPA in promoting the necessary cyclization and annulation steps to form the diazapyrene framework.

Alternative Synthetic Strategies for Unsubstituted this compound

Beyond the primary routes discussed above, several other synthetic strategies have been explored for the preparation of unsubstituted this compound. While some of these methods are less common, they provide valuable alternative pathways and demonstrate the diverse chemical approaches that can be employed.

One such method starts from 1,4,5,8-tetrakis(bromomethyl)naphthalene. rsc.org This synthesis involves a sequence of reactions including cyclization, carboxylation, hydrolysis, and finally, oxidative aromatization to yield this compound. A significant drawback of this method is the limited availability of the starting material. rsc.org

Another approach involves the synthesis of N,N'-bis(2-propenyl)-2,7-diazapyrenium salts. rsc.org This procedure begins with the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with allylamine (B125299) in water to form N,N'-bis(2-propenyl)-1,4,5,8-naphthalenetetracarboxylic diimide. This is followed by an AlCl₃-catalyzed reduction with LiAlH₄ to yield the corresponding tetrahydro-N,N'-bis(2-propenyl)-2,7-diazapyrene. The final step involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the diazapyrenium salt. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound, there is a growing interest in developing more sustainable and environmentally friendly methods.

One area of focus is the use of greener solvents and reaction conditions. For instance, the synthesis of N,N'-bis(2-propenyl)-1,4,5,8-naphthalenetetra-carboxylic diimide, a precursor to a 2,7-diazapyrenium salt, is carried out in water at room temperature, which is a significant improvement over traditional organic solvents. rsc.org

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mdpi.com The development of one-pot syntheses, such as the PPA-mediated cyclization of 2,3-dihydro-1H-benzo[de]isoquinoline and 1,3,5-triazine, contributes to a more streamlined and efficient process, often with reduced waste generation. rsc.org

Furthermore, the choice of reagents plays a crucial role. While some traditional methods for this compound synthesis employ potentially hazardous materials like selenium, alternative and less toxic oxidizing agents such as manganese dioxide are available. mst.edumst.edulookchem.comresearchgate.net The ongoing development of catalytic methods, particularly those using earth-abundant and non-toxic metals, will be instrumental in advancing the green synthesis of this compound and its derivatives.

Derivatization and Functionalization Strategies of 2,7 Diazapyrene

N-Alkylation and Quaternization to Diazapyrenium Salts

The nitrogen atoms within the 2,7-diazapyrene scaffold provide reactive sites for N-alkylation and quaternization, leading to the formation of mono- and dicationic diazapyrenium salts. rsc.orgrsc.org This transformation significantly alters the electronic nature of the molecule, enhancing its electron-accepting capabilities and often leading to dramatic changes in its photophysical properties. rsc.org

A foundational method for creating N,N'-dimethyl-2,7-diazapyrenium salts was developed by Hünig and colleagues. rsc.org Their approach began with the conversion of 1,4,5,8-naphthalenetetracarboxylic acid into its tetrakis(N-methylammonium) salt, which was then heated to form the bis(N-methyl)imide. rsc.org This intermediate was subsequently reduced and aromatized to yield the final dicationic product. rsc.org

A more direct and versatile method involves the treatment of this compound or its derivatives with alkylating agents. For instance, the reaction of 1,3,6,8-tetraaryl-2,7-diazapyrenes with methyl triflate (MeOTf) produces the corresponding N,N'-dimethyl-2,7-diazapyrenium dications in good yields. rsc.org This quaternization not only modulates the electronic properties but can also influence the molecular geometry by introducing steric hindrance that suppresses the rotational dynamics of peripheral groups. rsc.org

The synthesis of N,N'-bis(2-propenyl)-2,7-diazapyrenium salts has also been reported through a multi-step process starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride and allylamine (B125299). acs.orgnih.govmst.edu The resulting diimide is reduced and then oxidized to form the dicationic product. acs.orgnih.govmst.edu The nature of the counteranion in these salts can be controlled by the choice of solvent and acid used in the final steps of the synthesis. acs.orgnih.govmst.edu

The quaternization of the nitrogen atoms has been shown to significantly lower the LUMO level of the this compound system, thereby reducing the band gap and making the molecule more susceptible to reduction. rsc.org These N-alkylated and quaternized derivatives are of particular interest for their interactions with biological molecules like DNA and for their potential in molecular electronics. rsc.orgrsc.org

Peripheral Functionalization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the periphery of the this compound core, enabling fine-tuning of its optoelectronic properties.

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to functionalize this compound. wikipedia.orgorganic-chemistry.org A highly reactive 1,3,6,8-tetratriflato-2,7-diazapyrene serves as a versatile platform for this transformation. nih.gov This intermediate reacts with various acetylenes via Sonogashira coupling to yield tetraalkynyl-2,7-diazapyrenes. nih.gov This method provides a direct route to extend the π-conjugation of the diazapyrene core, which is crucial for modulating its electronic and photophysical characteristics.

Nickel-Catalyzed Alkyl Grignard Reagent Coupling

Nickel-catalyzed cross-coupling reactions with alkyl Grignard reagents offer an effective strategy for introducing alkyl groups at the peripheral positions of the this compound skeleton. nih.govoup.com Researchers have developed a method starting with the synthesis of 1,3,6,8-tetramethoxy-2,7-diazapyrene. oup.comoup.com The methoxy (B1213986) groups in this intermediate can be readily substituted with various alkyl groups through a Ni-catalyzed coupling with alkyl Grignard reagents. oup.comoup.com This approach has been used to synthesize a series of 1,3,6,8-tetraalkyl-2,7-diazapyrenes, and it was observed that the nature of the introduced alkyl groups significantly influences the crystal packing structures in the solid state. oup.comoup.com

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization represents an increasingly important and atom-economical strategy for modifying aromatic systems. While specific examples directly on the this compound core are still emerging, the development of C-H functionalization methodologies for azaheterocyclic compounds is an active area of research. rsc.org These methods, which can be either transition-metal-catalyzed or metal-free, hold promise for the direct introduction of functional groups onto the this compound backbone without the need for pre-functionalized starting materials, offering a more efficient and sustainable synthetic route. rsc.org

Nucleophilic Aromatic Substitution on Activated Diazapyrene Intermediates

Nucleophilic aromatic substitution (SNA) provides a pathway to introduce nucleophiles onto the this compound core, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. wikipedia.orgmasterorganicchemistry.com

A key intermediate for this strategy is 1,3,6,8-tetratriflato-2,7-diazapyrene. researchgate.net The triflate groups are excellent leaving groups, making the diazapyrene core susceptible to nucleophilic attack. This reactivity has been exploited in ipso-amination reactions. For example, treatment of the tetratriflate intermediate with piperidine (B6355638) results in the formation of a tetraamino-substituted this compound in good yield. nih.gov This reaction demonstrates the utility of nucleophilic aromatic substitution for installing nitrogen-based functional groups, which can significantly impact the electronic and supramolecular properties of the diazapyrene system.

Incorporation of Electron-Donating and Electron-Withdrawing Moieties for Electronic Tuning

The electronic properties of this compound can be systematically tuned by the introduction of electron-donating and electron-withdrawing groups at its periphery. This strategic functionalization allows for the modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its absorption, emission, and redox characteristics. rsc.org

The introduction of electron-donating aryl groups, for instance, has been shown to cause a significant bathochromic (red) shift in the emission spectra of this compound derivatives. rsc.org This is attributed to the extension of π-conjugation throughout the molecule. Conversely, the inherent electron-deficient nature of the this compound core, due to the presence of the nitrogen atoms, already acts as an electron-withdrawing moiety. rsc.org This property can be further enhanced by quaternization of the nitrogen atoms, which dramatically lowers the LUMO energy level. rsc.org

A versatile method to achieve this tuning involves the reductive aromatization of naphthalene (B1677914) diimides to form a tetrapivaloxy-2,7-diazapyrene intermediate. researchgate.net This intermediate serves as a platform for Ni-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl groups with different electronic properties. nih.govresearchgate.net The combination of these strategies enables the rational design of this compound derivatives with tailored electronic and photophysical properties for specific applications.

Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound framework is a nuanced area of research, with strategies focusing primarily on the incorporation of the planar this compound unit into larger, chiral supramolecular structures rather than the direct asymmetric synthesis of a single chiral this compound molecule. This approach leverages the rigid, aromatic nature of this compound as a building block, or ligand, in the construction of larger, functional chiral systems.

A notable strategy for creating chiral materials incorporating this compound is through the synthesis of chiral metal-organic frameworks (MOFs). In this method, the achiral this compound ligand is combined with a chiral co-ligand and a metal-ion node to form a crystalline, porous material with a well-defined, chiral structure.

The research findings indicate that these this compound-based chiral MOFs not only possess interesting chiroptical properties but also demonstrate potential applications in enantioselective processes. For instance, SURchirMOF-4 has been shown to exhibit good enantioselective adsorption of methyl-lactate enantiomers. researchgate.net This demonstrates that while the this compound unit itself is not intrinsically chiral in this context, its incorporation into a chiral framework imparts enantioselective capabilities to the final material.

The table below summarizes the key components and properties of the reported chiral MOF incorporating this compound.

Chiral System Chiral Ligand Achiral Ligand Metal Ion Key Property Application
SURchirMOF-4Camphoric acidThis compoundZinc (Zn2+)Circularly Polarized Luminescence (CPL)Enantioselective adsorption

This approach of inducing chirality through supramolecular assembly represents a significant strategy in the functionalization of this compound, enabling its use in the development of advanced chiral materials.

Photophysical Properties and Phenomena of 2,7 Diazapyrene and Its Derivatives

Luminescence Characteristics and Emission Profiles

2,7-Diazapyrene and its derivatives are known for their distinct luminescence properties, which are sensitive to their molecular environment and structural modifications. unt.edumst.edu As nitrogen-doped analogues of pyrene (B120774), these compounds generally exhibit highly efficient optoelectronic properties. rsc.org

Aryl-substituted diazapyrene fluorophores have been shown to display intense fluorescence in both dichloromethane (B109758) solution, with fluorescence quantum yields (Φf) ranging from 0.13 to 0.47, and in the solid state (Φf = 0.01–0.41). rsc.org The introduction of electron-donating aryl groups at the periphery of the diazapyrene core leads to a significant bathochromic (red) shift of the emission bands. rsc.org This is attributed to more effective π-conjugation across the molecule. rsc.org The fluorescence lifetime of these aryl-substituted azapyrenes, when measured in a diluted solution, is approximately 8 nanoseconds. rsc.org

Quaternization of the nitrogen atoms in the this compound core, for instance by methylation to form N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) dications, significantly alters the luminescence characteristics. rsc.org This modification enhances the electron affinity of the molecule, leading to a bathochromic shift in both absorption and emission spectra. For example, N,N'-dimethyl derivatives can have absorption maxima extending to around 600 nm and exhibit higher emission quantum yields (up to 61%) compared to their non-methylated counterparts (around 38%). rsc.org

The emission profiles of this compound derivatives can also be influenced by their aggregation state. While many pyrene derivatives suffer from aggregation-caused quenching (ACQ) where fluorescence is weaker in the solid state, some this compound derivatives show the opposite effect. rsc.orgresearchgate.net For instance, tetraaryl and tetramethyl-substituted 2,7-diazapyrenes can exhibit more distinct excimer emission in concentrated solutions. rsc.org

The surrounding medium also plays a crucial role. For example, dicationic this compound is photoluminescent in fluid solutions like water, acetonitrile (B52724), and nitromethane, but not in rigid matrices of the same solvents. researchgate.net This phenomenon is attributed to a geometric relaxation from a tilted ground state to a planar, emitting lowest singlet excited state. researchgate.net

Here is a data table summarizing the luminescence properties of selected this compound derivatives:

CompoundSolvent/StateAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)Lifetime (ns)
Tetraaryl-2,7-diazapyrene (24a)CH₂Cl₂~400~4500.38~8
Tetraaryl-2,7-diazapyrene (24d)CH₂Cl₂~420~4700.13-0.47~8
Tetrapentyl-2,7-diazapyrene (25)CH₂Cl₂~410~460--
N,N'-dimethyl-tetraaryl-2,7-diazapyrenium (35b²⁺)THF~450~5000.61-
Tetraalkynyl-2,7-diazapyrene (30b)DCM4805000.33-

Excimer Formation and Aggregation-Induced Emission Properties

Similar to its parent hydrocarbon, pyrene, this compound exhibits excimer formation, a phenomenon where an excited-state molecule associates with a ground-state molecule to form a transient dimeric species. unt.edursc.org This is particularly evident in concentrated solutions. rsc.org The nature of substituents on the this compound core can modulate intermolecular interactions and, consequently, the excimer emission characteristics. rsc.org For instance, tetraaryl- and tetramethyl-substituted 2,7-diazapyrenes show more pronounced excimer emission compared to other derivatives. rsc.org This is attributed to the reduced steric repulsion between the central core and peripheral groups, allowing for closer packing and stronger intermolecular interactions. rsc.org

Some derivatives of this compound also exhibit aggregation-induced emission (AIE). researchgate.netoup.com AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net For example, an iminonitrile-decorated 4,9-diazapyrene (B15495871) derivative was found to be non-emissive in a good solvent like tetrahydrofuran (B95107) (THF), but its aggregates in THF/water mixtures showed bright green luminescence. researchgate.net This AIE effect is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

Influence of Structural Modification on Optical Properties

Effect of N-Doping on Electronic and Optical Properties

The introduction of nitrogen atoms into the pyrene framework, a process known as N-doping, significantly modifies the electronic and optical properties of the resulting aza-aromatic compound. researchgate.netacs.org In this compound, the nitrogen atoms, being more electronegative than carbon, lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This increased electron affinity makes this compound derivatives promising candidates for n-type organic semiconductors. rsc.org

Theoretical calculations have shown that while the introduction of two nitrogen atoms at the 2 and 7 positions has a minor effect on the HOMO-LUMO gap compared to pyrene, it significantly impacts the orbital energy levels. rsc.orgnih.gov The quaternization of these nitrogen atoms, creating cationic species, further lowers the LUMO energy level and the band gap. rsc.org This is experimentally confirmed by cyclic voltammetry, where the reduction potentials of N,N'-dimethyl-2,7-diazapyrenium dications are significantly shifted to higher potentials compared to their neutral precursors. rsc.orgresearchgate.net

The position of N-doping is also critical. Studies comparing this compound with its isomer, 1,6-diazapyrene, reveal dramatic differences in their photophysical and photochemical deactivation kinetics. acs.org This sensitivity to the substitution pattern highlights the importance of targeted design in developing N-doped polycyclic aromatic hydrocarbons with specific properties. acs.orgresearcher.life

Furthermore, N-doping can influence the solid-state packing of these molecules. The replacement of C-H moieties with nitrogen atoms at the 2 and 7 positions can reduce steric repulsion between the core and peripheral aryl groups, leading to different packing structures and potentially enhanced intermolecular interactions. rsc.org

Tunability of Absorption and Emission Maxima through Substituents

The absorption and emission maxima of this compound can be finely tuned by introducing various substituent groups onto the core structure. researchgate.netresearchgate.net This tunability is a key feature for designing materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Introducing electron-donating aryl groups at the periphery of the this compound core leads to a bathochromic (red) shift in the emission bands due to more efficient π-conjugation. rsc.org Similarly, the introduction of alkyne substituents at the 1,3,6,8-positions has been shown to be an effective strategy for tuning the optical properties. rsc.org For example, tetraalkynyl-2,7-diazapyrene derivatives exhibit long-wavelength absorption (up to 480 nm) and emission (up to 500 nm) with high extinction coefficients. rsc.org

The complexation of this compound with boron has also been explored as a method for structural and electronic tuning. researchgate.net This approach allows for the variation of absorption and emission maxima over a range of more than 100 nm. researchgate.net

The quaternization of the nitrogen atoms with alkyl groups, such as in N,N'-dimethyl-2,7-diazapyrenium dications, also results in a significant red-shift of the absorption spectrum and an increase in the fluorescence quantum yield. rsc.org This is attributed not only to the electronic modulation from the positive charges but also to the suppression of rotational dynamics of peripheral aryl groups due to steric hindrance, which reduces non-radiative decay pathways. rsc.org

Here is a data table illustrating the effect of substituents on the optical properties of this compound derivatives:

DerivativeSubstituent TypeAbsorption Max (nm)Emission Max (nm)Key Effect
Tetraaryl-2,7-diazapyreneElectron-donating aryl groups~400-420~450-470Bathochromic shift due to extended π-conjugation
Tetraalkynyl-2,7-diazapyreneAlkyne groups435-480up to 500Significant red-shift and high extinction coefficients
N,N'-dimethyl-2,7-diazapyreniumQuaternized nitrogen atomsup to 600up to 500Large bathochromic shift and increased quantum yield
Boron complexesBoron coordinationTunable over >100 nmTunable over >100 nmFine-tuning of electronic and optical properties

Photoinduced Electron Transfer Processes and Photoredox Catalysis

This compound and its derivatives are recognized for their ability to participate in photoinduced electron transfer (PET) processes, making them attractive as organic photoredox catalysts. researchgate.netoup.comoup.com Photoredox catalysts can absorb light to reach an excited state with altered redox properties, enabling them to catalyze chemical reactions through single-electron transfer. oup.com

The dicationic form, N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺), has been shown to act as an oxidant in its singlet excited state. oup.com The design of the absorption band and redox potentials of these organic photoredox catalysts is crucial for their effectiveness in visible-light-mediated transformations. researchgate.netoup.com Complexation with boron is one method used to tune the optical and electronic properties of this compound derivatives for this purpose. oup.com

The association of 2,7-diazapyrenium acceptors with electron donors, such as dopamine (B1211576), at a solid/liquid interface can lead to fluorescence quenching, which is a result of PET. nih.gov This property has been explored for the development of dopamine sensors. nih.gov

Furthermore, supramolecular assemblies incorporating this compound units have been designed to study PET. In a three-component system, the luminescent excited state of a ruthenium(II) bipyridyl complex was quenched by electron transfer to a bipyridinium unit that was part of a pseudorotaxane structure with a dibenzo-24-crown-8 (B80794) ether macrocycle containing a this compound moiety. acs.org The rate constant for this electron-transfer quenching process was determined to be 2.8 x 10⁸ s⁻¹. acs.org

Time-Resolved Emission and Deactivation Kinetics

Time-resolved emission spectroscopy is a powerful tool to investigate the excited-state dynamics of this compound and its derivatives. mst.eduoup.comacs.org These studies provide information on fluorescence lifetimes and the rates of radiative and non-radiative deactivation processes. acs.org

The fluorescence lifetime of aryl-substituted 2,7-diazapyrenes in dilute solution has been measured to be around 8 nanoseconds. rsc.org In contrast, a diaza-derivative of dibenzo[hi,st]ovalene (N-DBOV) was found to have a slightly shorter fluorescence lifetime of 6.0 ns compared to its non-nitrogen-doped counterpart (7.5 ns). acs.org

Comparative absorption and time-resolved emission studies of N,N'-bis(2-propenyl)-2,7-diazapyrenium diperchlorate in acetonitrile have provided evidence for potential dimerization in the excited state. researchgate.netacs.org The deactivation kinetics of this compound derivatives are highly sensitive to their structure and environment. acs.orgresearcher.life For example, the comparison between this compound and 1,6-diazapyrene revealed significant differences in their photophysical and photochemical deactivation pathways. acs.org

The rates of radiative (k_r) and non-radiative (k_nr) decay can be calculated from the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ_F) using the equations: k_r = Φ_F / τ_F and k_nr = (1 – Φ_F) / τ_F. acs.org These kinetic parameters are crucial for understanding the efficiency of light emission and for designing molecules with specific photophysical properties.

Studies on a 1:1 complex of 2,2'-pyridylbenzimidazole (a molecule with some structural similarities to aza-aromatics) with water have demonstrated that excited-state proton transfer (ESPT) can be a deactivation mechanism. rsc.org The energy barrier and kinetics of this process were shown to be highly sensitive to isotopic substitution and the nature of the hydrogen-bonding partner, highlighting the complex interplay of factors that can govern the deactivation of excited states in aza-aromatic systems. rsc.org

Computational and Theoretical Investigations of 2,7 Diazapyrene

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and energetics of 2,7-diazapyrene and its derivatives. scispace.comwikipedia.orgaustinpublishinggroup.com DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G*, have been employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov

DFT calculations have also been instrumental in understanding the structure of reduced forms of this compound derivatives. For instance, the two-electron reduction of N,N'-dimethyl-2,7-diazapyrenium dications results in a neutral species with a distorted quinoidal structure, a feature supported by DFT calculations. sci-hub.st

Calculated Energy Data for Pyrene (B120774) and this compound Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)
Pyrene-5.83-2.153.68
This compound-5.85-2.313.54
This compound Monocation-9.65-6.173.48
This compound Dication-13.88-10.433.45
Dihydro-2,7-diazapyrene-4.98-1.133.85
The data in this table is based on DFT calculations at the B3LYP/6-311G level of theory in the gas phase. rsc.orgnih.gov*

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their absorption and emission spectra. rsc.orgchemrxiv.org For this compound and its derivatives, TD-DFT calculations have provided valuable insights into their photophysical behavior. researchgate.netresearchgate.net

TD-DFT studies, often performed at the B3LYP/6-31G(d) level of theory, have been used to assign electronic transitions observed in experimental UV-Vis spectra. rsc.orgsci-hub.st For example, the lowest energy absorption band in certain this compound derivatives has been attributed to a forbidden HOMO-LUMO transition based on TD-DFT results. rsc.orgnih.govsci-hub.st These calculations have also been crucial in understanding how substitutions on the this compound core can tune its optical properties, leading to red-shifted emissions and altered excited-state dynamics. researchgate.netresearchgate.net

Furthermore, TD-DFT has been employed to investigate the excimer formation of this compound, revealing how nitrogen substitution influences intermolecular interactions and excimer emission properties compared to pyrene. researchgate.net The method has also been used to rationalize the significant changes in optical and photophysical properties observed in different isomers of diazapyrene, such as 1,6-diazapyrene versus the more well-studied this compound. acs.orgnih.govresearcher.life

Analysis of Molecular Orbital Symmetry and Energy Levels

The introduction of nitrogen atoms at the 2 and 7 positions significantly affects the energies of the MOs. acs.org Specifically, the nitrogen atoms, being more electronegative than carbon, have a stronger stabilizing effect on the HOMO-1 and LUMO+1 orbitals compared to the HOMO and LUMO. acs.org This is because the HOMO and LUMO of the parent pyrene have a nodal plane passing through the 2 and 7 positions. acs.org Consequently, the energy gap between HOMO and HOMO-1 (ΔEH,H–1) is substantially larger than the gap between LUMO and LUMO+1 (ΔEL,L+1) in this compound. acs.org

Theoretical Prediction of Reactivity and Stability

Theoretical calculations provide a framework for predicting the reactivity and stability of this compound and its derivatives. The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon (PAH) skeleton generally alters the chemical stability and reactivity of the compound. rsc.orgfiveable.me The nitrogen atoms in the 2,7-positions create an electron-deficient aromatic system, which can enhance its affinity for electron-rich species.

DFT calculations have been used to estimate the HOMO-LUMO gap, which is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. sci-hub.st For instance, the two-electron reduced form of N,N'-dimethyl-2,7-diazapyrene, which exhibits antiaromatic character due to its 16π electron system, has a significantly smaller calculated HOMO-LUMO gap (1.87 eV) compared to the aromatic this compound (3.08 eV). sci-hub.st This suggests that the reduced form is more reactive.

The stability of this compound is also influenced by its aromatic character. fiveable.me While the parent molecule is aromatic, its two-electron reduced form is predicted to be antiaromatic, which intrinsically destabilizes the HOMO energy level. nih.govsci-hub.st This antiaromaticity contributes to a very low oxidation potential, indicating that it is easily oxidized. sci-hub.st The high thermal stability and resistance to chemical reactions characteristic of PAHs are generally retained in this compound, though the nitrogen atoms can make it more susceptible to certain reactions like oxidation and electrophilic substitution compared to its all-carbon analog. numberanalytics.com

Mechanistic Insights into Photophysical Pathways via Computational Modeling

Computational modeling, particularly TD-DFT, has been instrumental in elucidating the detailed mechanisms of photophysical deactivation pathways in this compound and its isomers. acs.orgnih.gov These models help to understand the kinetics of processes like fluorescence and intersystem crossing that occur after photoexcitation.

Studies comparing this compound with its isomer, 1,6-diazapyrene, have revealed dramatic differences in their photophysics, which can be rationalized by computational analysis of their electronic structures and excited states. acs.orgnih.gov For this compound, the modulation of pyrene's photophysical properties is considered moderate. acs.org However, for other isomers, the positioning of the nitrogen atoms can lead to more drastic changes, such as enabling effective triplet state population. acs.org

The photophysical properties of this compound are also influenced by intermolecular interactions. Computational studies of this compound dimers have shown that charge transfer contributions and the relative orientation of the molecules play a significant role in the formation of excimer states. researchgate.net Furthermore, the interaction of this compound and its methylated cations with other molecules, such as adenine, has been modeled to understand the nature of ground-state and excited-state complexes, including charge-transfer transitions. chalmers.seacs.org These computational insights are crucial for designing this compound-based systems for applications in sensors and molecular electronics. researchgate.netresearchgate.net

Supramolecular Chemistry and Molecular Recognition Based on 2,7 Diazapyrene

Host-Guest Complexation with Macrocyclic Receptors

The electron-accepting properties of 2,7-diazapyrene and its cationic derivatives make them ideal guests for various electron-rich macrocyclic hosts. These host-guest interactions are driven by a combination of forces, including π-π stacking, ion-dipole interactions, and hydrophobic effects. rsc.orgnankai.edu.cn

Extensive research has demonstrated the complexation of 2,7-diazapyrenium salts with a variety of macrocycles:

Crown Ethers: Tetrasulfonated 1,5-dinaphtho-38-crown-10 has been shown to form exceptionally stable researchgate.netpseudorotaxanes with N,N'-dimethyl-2,7-diazapyrenium (DMDAP²⁺) in water, with association constants reaching up to 10⁸ M⁻¹. acs.org This strong binding is attributed to cooperative π-stacking interactions within the host's cavity. nankai.edu.cn

Pillar[n]arenes: Water-soluble pillar researchgate.netarenes exhibit high-affinity binding with 2,7-diazapyrenium salts. dntb.gov.ua This recognition process is pH-responsive, allowing for the controlled assembly and disassembly of supramolecular structures. dntb.gov.ua

Cucurbit[n]urils: Cucurbit sigmaaldrich.comuril (CB8) can encapsulate N,N′-dimethyl-2,7-diazapyrenium, a property that has been utilized for monitoring membrane transport and chemical reactions through fluorescence-based methods. rsc.org The strong binding within the cucurbituril (B1219460) cavity is influenced by both electrostatic and hydrophobic interactions. d-nb.info

Cryptands: Photoresponsive cryptands have been designed to exhibit an "ON-OFF" binding ability with 2,7-diazapyrenium salts, where complexation occurs selectively with the cis-isomer of the cryptand upon photoirradiation. rsc.org

Metallacycles: Self-assembled rectangular metallacycles, often composed of palladium(II) or platinum(II) corners and diazapyrenium-based linkers, create hydrophobic cavities capable of encapsulating various guest molecules. researchgate.netunipa.it These metallacycles have demonstrated the ability to act as receptors for polycyclic aromatic hydrocarbons (PAHs). rsc.orgunipa.it

Self-Assembly Strategies for this compound-Based Systems

The inherent properties of this compound facilitate its use in various self-assembly strategies, leading to the formation of ordered and functional supramolecular systems. rsc.orgnih.gov These strategies leverage non-covalent interactions to construct architectures with applications in molecular machinery, electronics, and sensing. rsc.orgmdpi.com

Pseudorotaxane-Type Molecular Machine Assembly

The ability of this compound derivatives to act as guest molecules within macrocyclic hosts has been central to the construction of pseudorotaxane-based molecular machines. rsc.org These assemblies consist of a linear "thread" (containing the this compound unit) passing through a macrocyclic "wheel." The relative position of the wheel and thread can be controlled by external stimuli. rsc.orgscite.ai

For instance, light or chemical signals can be used to drive the shuttling motion of the macrocycle along the diazapyrene-containing axle. rsc.org In some designs, the this compound core is even incorporated into the macrocyclic host itself, complexing with other guest molecules like tetrathiafulvalene. rsc.org

Donor-Acceptor Stacks and Charge-Transfer Complexes

The electron-accepting nature of the 2,7-diazapyrenium dication (DAP²⁺) makes it an excellent component for forming donor-acceptor (D-A) stacks and charge-transfer (CT) complexes. rsc.org When paired with electron-donating molecules, these systems exhibit characteristic color changes and new absorption bands in their electronic spectra, indicative of CT interactions. rsc.org

A notable example involves the complexation of DAP²⁺ derivatives with bis(18-crown-6)stilbene, an electron donor. sigmaaldrich.com In solution, these components form stable 1:1 and 2:1 supramolecular complexes. sigmaaldrich.com The 1:1 complexes adopt a pseudocyclic structure where the ammonium (B1175870) groups on the diazapyrene derivative are bound within the crown ether moieties of the stilbene. researchgate.netacs.org The formation of these complexes is driven by a combination of hydrogen bonding, π-stacking, and charge-transfer interactions. sigmaaldrich.comacs.org The stability of these complexes is influenced by the geometric fit between the donor and acceptor components. sigmaaldrich.com

DonorAcceptorComplex StoichiometryKey Interactions
Bis(18-crown-6)stilbeneAmmonioalkyl derivatives of this compound1:1 (D·A) and 2:1 (D·A·D)Hydrogen bonding, π-stacking, Charge-transfer
Bis(18-crown-6)azobenzeneBis(ammoniopropyl) derivative of this compound1:1 (D·A)Hydrogen bonding, Charge-transfer
Tetrasulfonated 1,5-dinaphtho-38-crown-10N,N'-dimethyl-2,7-diazapyrenium1:1π-stacking, Ion-dipole

pH-Responsive Supramolecular Assemblies

The nitrogen atoms within the this compound scaffold can be protonated or deprotonated in response to changes in pH. This property allows for the creation of pH-responsive supramolecular assemblies. dntb.gov.uamdpi.comnih.gov

A key example is the host-guest system formed between a water-soluble pillar researchgate.netarene (WP7) and a 2,7-diazapyrenium salt. dntb.gov.ua The complexation is highly dependent on the pH of the solution. By altering the pH, the binding affinity between the host and guest can be modulated, leading to the controlled assembly and disassembly of the supramolecular structure. This principle has been extended to create supra-amphiphiles that self-assemble into vesicles in a pH-controlled manner. dntb.gov.ua This responsiveness is crucial for applications such as controlled drug delivery, where the release of a therapeutic agent can be triggered by the specific pH environment of target cells. nih.gov

Interactions with Polycyclic Aromatic Hydrocarbons (PAHs)

The electron-deficient cavity of self-assembled metallacycles containing 2,7-diazapyrenium units makes them effective receptors for electron-rich polycyclic aromatic hydrocarbons (PAHs). rsc.orgunipa.it These interactions are primarily driven by π-π stacking and hydrophobic forces. unipa.it

Rectangular metallacycles constructed from 2,7-diazapyrenium-based ligands and platinum(II) or palladium(II) corners have been shown to bind various PAHs, including pyrene (B120774), phenanthrene, triphenylene, and benzo[a]pyrene. rsc.orgunipa.it The size and shape of the metallacycle's cavity can be tuned to achieve selectivity for specific PAHs. unipa.it This recognition capability has been harnessed for the selective extraction of PAHs from an organic medium into an aqueous phase, highlighting the potential for environmental remediation applications. rsc.org

Redox-Dependent Receptor Functionality in Supramolecular Systems

The redox activity of the this compound core allows for the development of supramolecular systems where binding and release can be controlled by electrochemical stimuli. The N,N'-dimethyl-2,7-diazapyrenium dication (DMDAP²⁺) can undergo a one-electron reduction to form the corresponding radical cation, DMDAP⁺. researchgate.net

This change in oxidation state significantly alters the electrostatic and π-stacking interactions with potential guest molecules. It has been demonstrated that DMDAP²⁺ can function as a redox-dependent receptor for aromatic carboxylates in aqueous solutions. researchgate.net The strong electrostatic attraction and π-stacking between the dicationic host and the anionic guest are considerably weakened upon reduction of the host. This results in a large negative shift in the reduction potential of the diazapyrenium couple, indicating a weaker binding of the guest to the reduced form of the receptor. researchgate.net This redox-switchable binding has potential applications in the development of electrochemical sensors. rsc.org

Design Principles for Supramolecular Architectures Utilizing this compound

The compound this compound (DAP) has emerged as a highly versatile and valuable building block, or tecton, in the field of supramolecular chemistry and crystal engineering. rsc.orgrsc.org Its unique molecular structure, characterized by a large, planar, and rigid aromatic system combined with strategically positioned nitrogen atoms, provides a robust platform for designing and constructing a wide array of ordered supramolecular architectures. The design principles for these assemblies are primarily rooted in the exploitation of specific, directional non-covalent interactions, including hydrogen bonding, π-π stacking, metal coordination, and ion-dipole interactions. These interactions can be used independently or in concert to guide the self-assembly of DAP units with other molecules or ions into predictable and functional superstructures.

The nitrogen atoms at the 2 and 7 positions are fundamental to its utility. They reduce the electron density of the pyrene core, influencing the molecule's electronic and photophysical properties, and also provide key functionalities. rsc.org These nitrogen centers can act as hydrogen bond acceptors or as sites for metal coordination and N-alkylation, which generates cationic derivatives suitable for host-guest chemistry. rsc.org The interplay between the aromatic core, which promotes stacking interactions, and the functional nitrogen atoms allows for a multi-layered approach to molecular recognition and the rational design of complex systems. tandfonline.com

Hydrogen Bonding

The nitrogen atoms of the this compound core are effective hydrogen bond acceptors, enabling the construction of extended networks through interactions with suitable hydrogen bond donor molecules. This principle has been successfully employed to create co-crystals with predictable one-dimensional (1D) and two-dimensional (2D) structures. rsc.orgtandfonline.com

A notable example is the co-crystallization of this compound with 5,5-diethylbarbituric acid (DEB). In this system, 1D hydrogen-bonded chains are formed via N–H···N interactions between the imide N-H groups of DEB and the pyridyl-like nitrogen atoms of the diazapyrene linker. tandfonline.comtandfonline.com These chains are further stabilized by weaker C–H···O interactions. tandfonline.com Similarly, when combined with cyanuric acid (CA), this compound acts as a linear linker between dimeric cyanuric acid units. rsc.org The CA molecules form dimers through R²₂(8) hydrogen bonds, and these dimers then connect to four different diazapyrene molecules via N–H···N interactions, resulting in a 2D hydrogen-bonded sheet with a 4⁴ topology. rsc.org This assembly further organizes into a rare, threefold interpenetrated 2D network. rsc.org

Table 1: Supramolecular Assemblies of this compound via Hydrogen Bonding

Co-formerKey Interaction MotifResulting ArchitectureStoichiometry (DAP:Co-former)Reference
Cyanuric Acid (CA)N–H···NThreefold interpenetrated 2D sheets (4⁴ topology)1:1 rsc.org
5,5-diethylbarbituric acid (DEB)N–H···N1D chains1:1 tandfonline.comtandfonline.com

π-π Stacking Interactions

The large, electron-deficient aromatic surface of the this compound moiety makes it highly prone to engaging in π-π stacking interactions. tandfonline.comontosight.ai This interaction is a crucial driving force in the solid-state packing of its derivatives and complexes, often working in conjunction with other interactions like hydrogen bonding or metal coordination to define the final three-dimensional structure. tandfonline.comrsc.org

In the co-crystal of this compound and 5,5-diethylbarbituric acid, well-defined intermolecular π-π interactions between the planar diazapyrene molecules dictate the relative orientation of the adjacent hydrogen-bonded chains. tandfonline.com The planar nature of the DAP molecule enforces a highly planar arrangement for the entire hydrogen-bonded chain, which contrasts with the more twisted conformation observed when the more flexible 4,4'-bipyridine (B149096) is used as the linker. tandfonline.com In metal-organic frameworks, π-π stacking can link coordination polymer units. For instance, in a silver(I) complex, linear chains of [Ag(DAP)]∞ units are linked by π-π stacking and Ag···Ag interactions between adjacent diazapyrene ligands to form 2D sheets. rsc.org The propensity of diazapyrene derivatives to stack is also fundamental to their ability to intercalate between the base pairs of DNA. nih.gov

Table 2: Role of π-π Stacking in this compound Architectures

SystemInteracting PartnerStructural Role of π-π StackingResulting StructureReference
DEB·diaz co-crystalAnother this compound moleculeAffects the relative orientation of adjacent H-bonded chainsPacked 1D chains tandfonline.com
{[Ag(DAP)(MeCN)₂]BF₄}∞Another this compound ligandLinks linear [Ag(DAP)]∞ chains2D sheets rsc.org
N,N'-dimethyl-2,7-diazapyreniumDNA base pairsStabilizes the intercalation complexDNA-ligand complex nih.gov

Metal Coordination

The two nitrogen atoms of this compound serve as excellent coordination sites for metal ions, allowing it to function as a ditopic or bidentate ligand. rsc.orgrsc.org This property is a cornerstone for the design of metal-organic polygons, polyhedra, and coordination polymers. The geometry of the resulting supramolecular architecture is determined by the coordination preferences of the metal ion and the linear, rigid geometry of the diazapyrene ligand. nih.govthno.org

For example, this compound has been used to construct complex three-dimensional (3D) arrays with copper(I) ions. The reaction with Cu(I) yielded a complex, {[Cu(DAP)₂]PF₆}∞, which forms an adamantoid network featuring three interpenetrating frameworks. rsc.org In another case, it was used as an external auxiliary ligand along with sodium ions and a zinc-porphyrin tecton to create a 3D architecture built from bilayered porphyrin sheets. Platinum(II) has also been used to form a binuclear metallacycle, [Pt₂(DAP)₂]⁶⁺, where the large, planar diazapyrene-based ligands are crucial to the structure and its ability to bind DNA. nih.govthno.org

Table 3: Supramolecular Architectures via Metal Coordination with this compound

Metal IonCounterpart/Co-ligandResulting ArchitectureDimensionalityReference
Cu(I)PF₆⁻Adamantoid network (3-fold interpenetrated)3D rsc.org
Ag(I)MeCN, BF₄⁻Linear chains linked by π-stacking2D rsc.org
Pt(II)(ethylenediamine)Pt²⁺ fragmentBinuclear metallacycleDiscrete nih.govthno.org
Na⁺, Zn²⁺Carboxylated Zinc-porphyrinBilayered porphyrin organization3D

Host-Guest Chemistry and Ionic Interactions

Quaternization of the nitrogen atoms, typically through N-methylation, transforms the neutral this compound into the N-methyl-2,7-diazapyrenium (ADAP⁺) cation or the N,N'-dimethyl-2,7-diazapyrenium (DADAP²⁺) dication. rsc.orgnih.gov These cationic derivatives are excellent guest molecules for various macrocyclic hosts. Their planar shape, rigidity, and positive charge(s) facilitate strong binding within the cavities of electron-rich hosts, driven by a combination of ion-dipole forces, hydrogen bonding, and charge-transfer interactions. photonics.ruresearchgate.net

DADAP²⁺ derivatives have been shown to form stable 1:1 inclusion complexes with macrocyclic hosts like bis(18-crown-6)stilbene. photonics.ru The binding is primarily driven by the two-center hydrogen bonding between the ammonioalkyl groups on the guest and the crown ether moieties of the host. photonics.ru These dications also form inclusion complexes with cucurbit[n]urils (n=7, 8) and can be incorporated as the recognition site in photoresponsive molecular machines like pseudorotaxanes. rsc.org For example, the diazaperopyrenium dication, a larger analogue, has been shown to act as a template for aromatic crown ethers to form rsc.org- and nih.govrotaxanes, highlighting the power of these guests in directing the assembly of mechanically interlocked molecules. researchgate.net

Table 4: Host-Guest Systems Involving Cationic this compound Derivatives

Guest MoleculeHost MoleculeKey Driving Interaction(s)Resulting ComplexReference
N,N'-bis(ammonioalkyl)-2,7-diazapyreneBis(18-crown-6)stilbeneTwo-center hydrogen bonding, Stacking interactions1:1 Supramolecular complex photonics.ru
This compound derivativesCucurbit[n]uril (n=7, 8)Ion-dipole, Hydrophobic effectsInclusion complex rsc.org
Diazaperopyrenium dicationAromatic crown ethersπ-stacking, Electrostatic rsc.orgRotaxane, nih.govRotaxane researchgate.net

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the 2,7-diazapyrene core makes it a promising candidate for n-type organic semiconductors, which are essential components in various electronic devices. rsc.org Its derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com

The introduction of nitrogen atoms into the pyrene (B120774) structure serves as an effective strategy for fine-tuning the electronic and photophysical properties of the resulting materials. researchgate.net This modification can lead to enhanced performance in optoelectronic devices. researchgate.netmdpi.com For instance, the replacement of carbon with nitrogen at the 2 and 7 positions in pyrene reduces the steric repulsion between the central core and peripheral groups, which can influence the packing structure in the solid state. rsc.org Research has shown that this compound derivatives can be used in the fabrication of both blue and white electroluminescent devices. acs.org

In the realm of OFETs, this compound-based materials have demonstrated potential as electron-transporting components. rsc.org The strategic design of molecules incorporating the this compound unit has led to the development of n-type organic semiconductors. acs.org For example, co-oligomers of diazapyrene and bithiophene have been synthesized and their charge transport properties investigated, with some isomers exhibiting notable hole mobility in single-crystal OFETs. rsc.org Time-resolved microwave conductivity measurements have also been employed to determine the intrinsic electron mobility of peripherally substituted 2,7-diazapyrenes. researchgate.net

Table 1: Performance of a this compound-Thiophene Co-oligomer in an OFET

Compound Crystal System Space Group Hole Mobility (cm²/Vs)
3,8-PyNN-T2 Monoclinic P2₁/n 1.14

Data sourced from a study on isomeric diazapyrene-thiophene conjugated systems. rsc.org

Chemical Sensing Platforms

The inherent electronic and photophysical properties of this compound and its derivatives make them highly suitable for the development of chemical sensors. rsc.orgrsc.org Their ability to interact with various molecules and ions, coupled with their responsive luminescent or electrochemical signals, forms the basis for these sensing applications.

Design of Electrochemical Sensors

Electrochemical sensors are devices that translate a chemical interaction into a measurable electrical signal, such as current or potential. mdpi.com The dicationic form of this compound, specifically N,N′-dimethyl-2,7-diazapyrenium (DMDAP²⁺), has been identified as a promising candidate for electrochemical sensing applications. rsc.org Due to its water solubility and redox activity, DMDAP²⁺ can function as a receptor for aromatic carboxylates, suggesting its potential use in electrochemical sensors for detecting nonactivated aromatic compounds in aqueous environments. rsc.orgmst.edu

Luminescent Sensor Materials

Luminescent sensors utilize changes in fluorescence or phosphorescence to detect the presence of an analyte. This compound derivatives are particularly well-suited for this purpose due to their often high fluorescence quantum yields and stability. ontosight.ai

These compounds can be incorporated into larger structures to create sensitive materials. For example, N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide has been covalently bonded to silica (B1680970) aerogels. rsc.org The resulting luminescent material demonstrates sensitivity to oxygen. rsc.org Furthermore, the interaction of this compound derivatives with biomolecules like nucleic acids can lead to changes in their photophysical properties, forming the basis for potential biosensors. acs.org The formation of stacked complexes with DNA, for instance, can result in new charge-transfer absorption features. rsc.orgacs.org The complexation of this compound with other molecules can also lead to fluorescence quenching or enhancement, a principle that can be harnessed for sensing applications. For instance, the interaction of a complex containing a diazapyrene salt with Ca²⁺ ions leads to an increase in fluorescence intensity. rsc.org

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. researchgate.netacs.org The use of this compound as a building block in COFs has led to the development of materials with interesting electronic and proton-conducting capabilities. acs.orgnih.gov

Tuning Topology and Pore Size in Diazapyrene-Based COFs

The geometry of the building blocks used in COF synthesis dictates the resulting topology and pore size of the framework. acs.orgmdpi.com The incorporation of this compound into COF structures allows for precise control over these parameters. acs.orgresearcher.life

By substituting pyrene with this compound, it is possible to create nearly "flat" two-dimensional (2D) COF layers. acs.orgnih.gov This planarity is achieved by controlling the torsional angle of the linker molecules. acs.orgnih.gov These 2D sheets can then stack in an ordered, face-to-face manner, creating well-defined porous structures with finite pore diameters. acs.orgnih.gov Research has demonstrated the synthesis of diazapyrene-based COFs with tetragonal topologies and excellent thermodynamic stability up to approximately 500 °C. acs.orgnih.gov In some instances, these 2D COF sheets have been observed to self-assemble into one-dimensional nanotubular structures. researchgate.netresearchgate.net

Table 2: Properties of a this compound-Based Covalent Organic Framework

Property Value
Topology Tetragonal
Optical Bandgap (Eg) ~2.1 eV
Thermodynamic Stability ~500 °C

Data sourced from research on diazapyrene-based two-dimensional conjugated COFs. acs.orgnih.gov

Electrical Conductivity and Proton-Conducting Capabilities in COFs

The extended π-conjugation within the 2D frames of this compound-based COFs, coupled with their ordered stacking, facilitates the formation of stable conducting pathways. acs.orgnih.gov This results in materials with notable electrical conductivity. acs.orgnih.gov

Furthermore, the nitrogen atoms within the this compound units play a crucial role as active sites for proton transfer. acs.orgnih.gov This makes these COFs promising materials for proton-conducting applications. The ordered, cocontinuous nanopore structures, surrounded by these nitrogen active sites, provide efficient pathways for proton transport. acs.orgnih.gov Record proton conductivities have been reported for diazapyrene-based COFs, particularly in their nanotubular form, where the nitrogen centers act as both charge carrier doping sites and proton acceptors. researchgate.netresearchgate.netpnas.org Doping these COFs, for instance with phosphoric acid, can further enhance their electrical conductivity. pnas.org

Table 3: Conductivity Data for this compound-Based COFs

Material Form Conductivity Type Maximum Conductivity
2D COF Proton 10⁻² S cm⁻¹
1D Nanotubular COF Proton 1.98 S cm⁻¹
Phosphoric Acid-Doped 1D Nanotubular COF Electronic 3.2 x 10⁻² S cm⁻¹

Data compiled from studies on diazapyrene-based COFs. acs.orgnih.govresearchgate.netpnas.org

Development of Molecular Electronics Components

The electron-deficient nature of the this compound (DAP) core positions it as a promising candidate for the construction of molecular-scale electronic components. rsc.org The introduction of nitrogen atoms alters the electronic landscape compared to its parent hydrocarbon, pyrene, enabling its use as an electron-acceptor moiety in various applications. rsc.org This has driven research into its incorporation into organic photovoltaics, sensors, and complex supramolecular systems. nih.govrsc.org

Derivatives of this compound have been explored as key components in organic electronics. nih.gov For instance, the dicationic form, N,N′-dimethyl-2,7-diazapyrenium (DMDAP²⁺), functions as a redox-dependent receptor. rsc.org This property is valuable for creating electrochemical sensors capable of detecting nonactivated aromatic compounds in aqueous environments. rsc.org Furthermore, the ability to form stacked complexes through π-π interactions is fundamental to its function in molecular electronics. ontosight.ai

Recent advancements include the integration of this compound into two-dimensional (2D) covalent organic frameworks (COFs). acs.org These materials exhibit extended electrical conjugation across the 2D frames, creating highly stable conducting pathways within the crystalline structure. acs.org The nitrogen atoms in the diazapyrene units also serve as active sites for proton transfer, leading to materials with significant proton conductivity. acs.org

Research has also focused on creating donor-acceptor (D-A) type fused-ring systems. In one such system, a phenothiazine (B1677639) (donor) unit was fused with a diazapyrene (acceptor) unit. nii.ac.jp Due to the unique π-topology, the resulting molecule largely retained the inherent electron-donating and accepting properties of its constituent parts, demonstrating a strategy for designing compact D-A systems with weak intramolecular interactions. nii.ac.jp

Table 1: Electronic Properties of this compound-Based Materials

Material/SystemKey Electronic PropertyApplication AreaResearch Finding
N,N′-dimethyl-2,7-diazapyrenium (DMDAP²⁺)Redox-dependent receptorElectrochemical SensorsCan detect nonactivated aromatic molecules in water. rsc.org
This compound-based COFsHigh proton conductivity (σ = 10⁻² S cm⁻¹)Proton ConductorsNitrogen centers act as active sites for proton transfer. acs.org
This compound-based COFsModest optical bandgap (Eg ≈ 2.1 eV)Organic ElectronicsStacking of conjugated 2D frames creates stable conducting pathways. acs.org
Phenothiazine-Diazapyrene Fused SystemWeak Donor-Acceptor InteractionMolecular ElectronicsRetains inherent electronic properties of individual donor and acceptor units. nii.ac.jp

Integration into Luminescent Materials

This compound and its derivatives are notable for their significant luminescence properties, making them valuable in the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. ontosight.airsc.org The parent compound possesses high fluorescence efficiency and stability. ontosight.ai The introduction of nitrogen atoms into the pyrene framework allows for fine-tuning of the electrochemical and optical properties, which is a key strategy for developing highly efficient optoelectronic materials. rsc.org

The quaternization of the nitrogen atoms in the this compound core is a promising method for tuning these properties. oup.com For example, N,N'-dimethyl-2,7-diazapyrenium dications have been incorporated into fluorescent films on surfaces like glass, quartz, and silica. nih.gov These films exhibit pronounced fluorescence quenching in the presence of dopamine (B1211576), demonstrating their potential for creating dopamine-sensing systems based on fluorescence measurements. nih.gov Similarly, a luminescent material derived from covalently bonding an N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide to a silica aerogel framework has shown sensitivity to oxygen. rsc.org

The versatility of this compound has been further demonstrated by its use in creating novel redox-active, luminescent periodic mesoporous organosilicas (PMOs). researchgate.net Additionally, the complexation of this compound derivatives with other chemical entities, such as boron, creates chromophores with distinct photochemical properties that can act as photoredox catalysts. oup.com The modification of the pyrene core at the 2- and 7-positions can adjust the band gap, influencing the luminescent characteristics of the resulting material. rsc.org This tunability is crucial for applications like OLEDs, where specific emission colors are desired. frontiersin.orgrsc.orgnih.gov

Table 2: Luminescent Applications and Properties of this compound Derivatives

Derivative/SystemApplicationKey Photophysical PropertyFinding
2,7-Diazapyrenium FilmsDopamine SensorFluorescence QuenchingEmission intensity decreases in the presence of aqueous dopamine. nih.gov
N-(3-trimethoxysilylpropyl)-2,7-diazapyrenium bromide on Silica AerogelOxygen SensorLuminescenceMaterial shows sensitivity to oxygen. rsc.org
This compound Boron ComplexesPhotoredox CatalysisPhotoinduced Electron TransferAct as photoredox catalysts that react with amines in the excited state. oup.com
This compound-based PMOsLuminescent MaterialsRedox-active luminescenceNovel luminescent and redox-active periodic mesoporous organosilicas were synthesized. researchgate.net
General this compound DerivativesOLEDsHigh Fluorescence Quantum YieldThe compound's stability and high fluorescence yield are beneficial for OLED applications. ontosight.ai

Emerging Research Frontiers and Future Directions in 2,7 Diazapyrene Chemistry

The field of 2,7-diazapyrene and its isomers is a dynamic and rapidly evolving area of chemical research. Scientists are pushing the boundaries of synthesis, characterization, and application, driven by the unique electronic and photophysical properties of these nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). Current research is focused on exploring new isomeric structures, employing sophisticated analytical techniques to unravel complex mechanisms, designing novel materials with tailored functions, and integrating multiple research disciplines for a more holistic understanding.

Q & A

Q. Resolution Strategies :

  • Cross-validate data using multiple techniques (UV-Vis, CV, time-resolved fluorescence).
  • Standardize experimental conditions (solvent, concentration) and account for substituent-specific steric/electronic effects .

What methodologies are used to study this compound’s interaction with nucleic acids, particularly G-quadruplexes?

Advanced Research Question
this compound derivatives bind DNA via intercalation or groove-binding, with specificity for G-quadruplexes (G4). Key approaches include:

  • Spectroscopic Techniques :
    • Linear/Circular Dichroism : Detects conformational changes in DNA upon ligand binding .
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., ΔG, ΔH) and stoichiometry .
  • Biological Assays :
    • Fluorescence-Based Competition : Displacement of thioflavin T from G4 structures measures binding efficacy .
    • Cellular Uptake Studies : Radiolabeled or fluorescent-tagged derivatives track nuclear localization .

Mechanistic Insight : The planar diazapyrene core stabilizes G4 structures by π-π stacking, while substituents (e.g., cationic groups) enhance solubility and sequence specificity .

How do researchers optimize this compound derivatives for use as n-type organic semiconductors?

Advanced Research Question
Key strategies to enhance electron mobility and stability include:

  • Electronic Tuning :
    • Electron-Deficient Substituents : Nitro or cyano groups lower LUMO levels (e.g., Ered1 = -1.34 V for DMDAP²⁺), improving electron affinity .
    • Dicationic Derivatives : Quaternized nitrogen atoms (e.g., N,N'-dimethyl salts) increase conductivity and reduce charge recombination .
  • Solid-State Engineering :
    • Crystallographic Studies : Analyze packing motifs (e.g., herringbone vs. π-stacked) to optimize charge transport .
    • Thin-Film Fabrication : Spin-coating or vapor deposition to control morphology .

Challenges : Balancing solubility (via hydrophilic substituents) with solid-state order remains critical for device integration .

What are the limitations of current synthetic methods for this compound, and how can they be addressed?

Basic Research Question
Limitations :

  • Low Yields : Multi-step routes (e.g., Hünig’s method) suffer from cumulative inefficiencies .
  • Harsh Conditions : High temperatures (>260°C) or toxic reagents (Se, Hg(OAc)₂) limit scalability .
  • Limited Functionalization : Difficulty introducing diverse substituents at 1,3,6,8-positions .

Q. Innovative Solutions :

  • Transition-Metal Catalysis : Ni-catalyzed cross-coupling with Grignard reagents enables diverse alkyl/aryl substitutions .
  • Green Chemistry Approaches : Solvent-free or aqueous-phase reactions to reduce environmental impact .

How can researchers validate the specificity of this compound derivatives for G-quadruplexes over duplex DNA?

Advanced Research Question
Methodological Framework :

  • Competitive Binding Assays : Use ethidium bromide or SYBR Green to compare displacement efficiency in G4 vs. duplex DNA .
  • Thermal Denaturation (Tm) : Monitor stabilization of G4 (ΔTm > 10°C) vs. minimal effect on duplex DNA .
  • Biological Validation :
    • Gene Expression Profiling : Downregulation of G4-regulated oncogenes (e.g., c-MYC) confirms target engagement .
    • Cytotoxicity Assays : Selective toxicity in cancer cells (high G4 prevalence) vs. normal cells .

What advanced spectroscopic techniques are critical for characterizing this compound’s excited-state dynamics?

Advanced Research Question

  • Time-Resolved Fluorescence : Quantifies excited-state lifetimes (e.g., 8 ns for derivatives in dilute solutions) and identifies aggregation-induced emission .
  • Transient Absorption Spectroscopy : Resolves ultrafast processes (e.g., charge transfer in donor-acceptor systems) .
  • Electrochemiluminescence (ECL) : Correlates redox events with light emission for sensor applications .

Data Interpretation : Compare experimental results with TD-DFT calculations to refine theoretical models of electronic transitions .

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